molecular formula C31H46N8O7S B6286360 Biotin-PEG4-MeTz CAS No. 1962919-31-8

Biotin-PEG4-MeTz

Cat. No.: B6286360
CAS No.: 1962919-31-8
M. Wt: 674.8 g/mol
InChI Key: FVPKDWZJCYTWCS-ZEZDXWPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group. This compound is particularly useful in the preparation of biotinylated conjugates through its reaction with trans-cyclooctene . The compound is known for its high purity and stability, making it a valuable tool in various scientific research applications.

Mechanism of Action

Target of Action

Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing this compound to bind to these molecules and exert its effects .

Mode of Action

The mode of action of this compound involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .

Biochemical Pathways

It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The result of this compound’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with this compound may also influence its action

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-MeTz plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the terminal methyltetrazine group present in this compound, which reacts with trans-cyclooctene . This reaction allows this compound to be used in the preparation of biotinylated conjugates .

Cellular Effects

Given its role in the preparation of biotinylated conjugates , it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its terminal methyltetrazine group reacting with trans-cyclooctene . This reaction enables this compound to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-MeTz is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a polyethylene glycol (PEG) spacer, which is then linked to a methyltetrazine group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactorsQuality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-MeTz primarily undergoes click chemistry reactions, specifically with trans-cyclooctene. This reaction is highly specific and efficient, forming stable biotinylated conjugates .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include trans-cyclooctene and various solvents like DMSO. The reaction conditions typically involve room temperature and neutral pH, although specific conditions may vary depending on the desired application .

Major Products Formed

The major products formed from the reactions of this compound are biotinylated conjugates. These conjugates are used in various applications, including protein labeling and the preparation of antibody-drug conjugates .

Scientific Research Applications

Biotin-PEG4-MeTz has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG4-MeTz is unique due to its methyltetrazine group, which allows for rapid and specific reactions with trans-cyclooctene. This specificity and efficiency make it particularly valuable in applications requiring precise biotinylation, such as the preparation of antibody-drug conjugates .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKDWZJCYTWCS-ZEZDXWPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N8O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.